

# A Technical Guide to the Physical Properties of Bis(4-bromophenyl) disulfide

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## Compound of Interest

Compound Name: *4-Bromophenyl disulfide*

Cat. No.: *B1266539*

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This technical guide provides a comprehensive overview of the core physical and chemical properties of bis(4-bromophenyl) disulfide. The information is curated for professionals in research and development, offering quantitative data, detailed experimental protocols, and a visual representation of a relevant synthetic workflow.

## Core Physical and Chemical Properties

Bis(4-bromophenyl) disulfide, with the CAS number 5335-84-2, is a symmetrical aromatic disulfide. Its properties are summarized below, providing a foundational dataset for laboratory and development applications.

Property	Value
Molecular Formula	<chem>C12H8Br2S2</chem>
Molecular Weight	376.13 g/mol
Appearance	Yellow crystalline solid; White to orange/green powder/crystal[1]
Melting Point	93 - 94 °C[1][2]
Boiling Point	403.3 °C at 760 mmHg
Density	1.83 g/cm <sup>3</sup>
Solubility	Insoluble in water; Soluble in organic solvents. Slightly soluble in Chloroform and Methanol.[2]
Flash Point	197.7 °C
UV Maximum Absorption	248 nm (in CH <sub>3</sub> CN)[1]
Crystal System	Orthorhombic
Space Group	Ccc2[3]

## Experimental Protocols

The determination of the physical properties of a compound relies on standardized experimental procedures. Below are detailed methodologies relevant to the data presented.

### 2.1. Melting Point Determination

The melting point is a critical indicator of purity.[1] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to lower and broaden the melting range.[1]

- Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) and a sealed-end capillary tube are required.[1][3]
- Sample Preparation: A small amount of the dry, finely powdered bis(4-bromophenyl) disulfide is packed into the capillary tube to a depth of 1-2 mm.[2][3]

- Procedure:
  - The capillary tube is placed in the heating block of the apparatus alongside a thermometer.[1]
  - The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.
  - The heating rate is then reduced to a slow and steady 1-2°C per minute to ensure thermal equilibrium.[1]
  - The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
  - The temperature at which the entire sample has completely liquefied is recorded as the end of the range.[4]

## 2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are used to elucidate the molecular structure of a compound.

- Sample Preparation:
  - Approximately 5-25 mg of bis(4-bromophenyl) disulfide is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ) in a small vial.[5][6]
  - The solution must be free of any solid particles. If necessary, the solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
  - An internal standard, such as tetramethylsilane (TMS), may be used for chemical shift calibration.[6]
- Data Acquisition:
  - The NMR tube is placed in the spectrometer's magnet.
  - The magnetic field is "shimmed" to achieve maximum homogeneity.[6]

- A series of radiofrequency pulses are applied to the sample. The resulting free-induction decay (FID) signal is detected.[7]
- A Fourier transform is applied to the FID to convert the time-domain signal into the frequency-domain spectrum, which shows chemical shifts versus intensity.

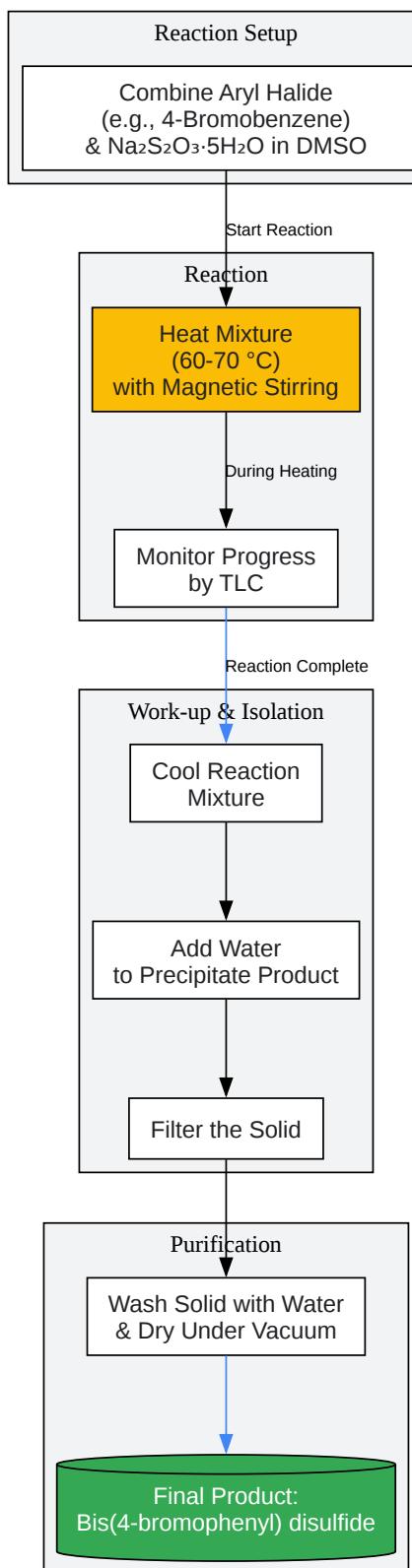
### 2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and aspects of its structure.

- Ionization (Electron Ionization - EI):
  - A small sample of the compound is introduced into the instrument, where it is vaporized.[8]
  - The gaseous molecules are bombarded by a high-energy beam of electrons.[9][10] This typically ejects one electron from the molecule, forming a positively charged radical cation known as the molecular ion ( $M^{+\bullet}$ ).[9][11]
- Analysis and Detection:
  - The molecular ion and any fragment ions formed are accelerated by an electric field.[11]
  - The ions travel through a magnetic field, which deflects them based on their mass-to-charge ( $m/z$ ) ratio. Lighter ions are deflected more than heavier ones.[10][11]
  - A detector measures the abundance of ions at each  $m/z$  value.
  - The resulting mass spectrum is a plot of relative ion abundance versus  $m/z$ .[9] The peak with the highest  $m/z$  value typically corresponds to the molecular ion, confirming the molecular weight of bis(4-bromophenyl) disulfide.

## Synthetic Workflow Visualization

The following diagram illustrates a generalized one-pot experimental workflow for the synthesis of symmetrical diaryl disulfides, such as bis(4-bromophenyl) disulfide, from an aryl halide precursor. This method is noted for its efficiency.[12]

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Caption: Generalized workflow for the one-pot synthesis of bis(4-bromophenyl) disulfide.

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